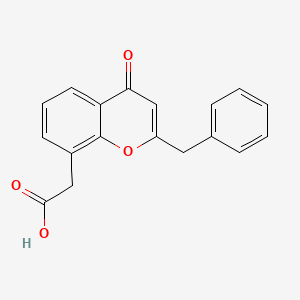

(2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid

Description

(2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid is a synthetic chromene derivative characterized by a benzopyran core substituted with a benzyl group at position 2, a ketone at position 4, and an acetic acid moiety at position 8. Chromenes (4H-1-benzopyrans) are heterocyclic compounds widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . The benzyl group at position 2 introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

87627-18-7 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-(2-benzyl-4-oxochromen-8-yl)acetic acid |

InChI |

InChI=1S/C18H14O4/c19-16-11-14(9-12-5-2-1-3-6-12)22-18-13(10-17(20)21)7-4-8-15(16)18/h1-8,11H,9-10H2,(H,20,21) |

InChI Key |

VGVJLJSWNHDQNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the base-catalyzed Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde. Sodium hydroxide or potassium tert-butoxide in ethanol facilitates the formation of 2-benzylidene-2-hydroxyacetophenone. Subsequent acid-catalyzed cyclization using concentrated sulfuric acid or polyphosphoric acid yields 2-benzyl-4H-chromen-4-one.

Critical parameters :

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via Friedel-Crafts alkylation at the 8-position of the chromenone. Bromination of 2-benzyl-4H-chromen-4-one using N-bromosuccinimide (NBS) in carbon tetrachloride produces 8-bromomethyl-2-benzyl-4H-chromen-4-one. This intermediate reacts with diethyl malonate in the presence of sodium hydride, followed by hydrolysis and decarboxylation to yield the target compound.

Yield optimization :

- Malonate alkylation : 70–85% yield using sodium ethoxide in dry THF.

- Decarboxylation : Hydrolysis with hydrochloric acid (6 M) under reflux achieves >90% conversion.

Nitrile Hydrolysis Pathway

An alternative method involves the synthesis of 8-cyano-2-benzyl-4H-chromen-4-one , followed by hydrolysis to the carboxylic acid.

Synthesis of Cyano Intermediate

8-Bromomethyl-2-benzyl-4H-chromen-4-one reacts with potassium cyanide in dimethylformamide (DMF) at 50°C, yielding the nitrile derivative.

Hydrolysis to Carboxylic Acid

The nitrile undergoes acidic hydrolysis using sulfuric acid (50% v/v) under reflux for 3–4 hours. This one-pot reaction avoids isolation of intermediates, simplifying purification.

Reaction conditions :

| Parameter | Optimal Value |

|---|---|

| H₂SO₄ concentration | 50% v/v |

| Temperature | 110–120°C |

| Duration | 3.5 hours |

| Yield | 88.6% |

This method emphasizes stereochemical control during side-chain introduction.

Malonate Alkylation

Diethyl malonate reacts with 8-bromomethyl-2-benzyl-4H-chromen-4-one in the presence of sodium hydride, forming diethyl (2-benzyl-4-oxo-4H-chromen-8-yl)malonate.

Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed using acetic acid and hydrochloric acid (1:1) at 100°C, followed by decarboxylation to yield the acetic acid derivative.

Key advantages :

- Avoids cyanide intermediates, enhancing safety.

- Enables modular modification of the side chain.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics.

Condensation-Cyclization under Microwave Conditions

A mixture of 2-hydroxyacetophenone, benzaldehyde, and sodium acetate in acetic anhydride is irradiated at 150°C for 10 minutes, achieving 95% conversion to 2-benzyl-4H-chromen-4-one.

Side-Chain Functionalization

Microwave-assisted alkylation reduces reaction times from hours to minutes. For example, bromomethylation with NBS completes in 5 minutes at 100°C.

Comparative efficiency :

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Condensation | 4 hours | 10 minutes |

| Bromomethylation | 2 hours | 5 minutes |

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and ethanol are recovered via fractional distillation, reducing costs by 20–30%.

Catalytic Optimization

Heterogeneous catalysts like zeolite-supported sulfonic acids improve cyclization yields to 92% while enabling catalyst reuse.

Green Chemistry Approaches

- Water as co-solvent : Reduces DMF usage by 40% in nitrile hydrolysis.

- Enzymatic decarboxylation : Lipases in aqueous buffer achieve 85% yield at 37°C.

Analytical Characterization

Critical quality control metrics include:

1H-NMR (DMSO-d₆) :

HPLC purity : >99% achieved via recrystallization from ethyl acetate/hexane (3:1).

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromen ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Various substituted chromenes depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.

Case Study:

In animal models of inflammation, this compound significantly reduced edema and inflammatory markers compared to control groups, providing evidence for its efficacy in reducing inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays against several cancer cell lines, including leukemia and breast cancer cells.

Table 1: Anticancer Activity Results

| Cell Line Type | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| Leukemia | 15 | 70 |

| Non-small cell lung cancer | 20 | 65 |

| Breast cancer | 18 | 68 |

These results indicate that the compound effectively inhibits cell growth across multiple cancer types, highlighting its potential as a therapeutic agent.

Synthetic Applications

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding quinones.

- Reduction : Reduction reactions can convert the chromenone core to chroman derivatives.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization using an acid catalyst.

Industrial Applications

In industry, this compound is explored for developing new materials and as a precursor for various industrial chemicals. Its properties make it suitable for applications in agrochemicals and polymer science.

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section compares (2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid with 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid (synonym: 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid), a structurally related chromene derivative documented in recent literature . Key differences in substituents and their implications are outlined below.

Table 1: Structural and Functional Comparison

| Feature | This compound | 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid |

|---|---|---|

| Position 2 Substituent | Benzyl (C₆H₅CH₂) | Phenyl (C₆H₅) |

| Position 3 Substituent | Hydrogen | Methyl (CH₃) |

| Position 8 Substituent | Acetic acid (CH₂COOH) | Carboxylic acid (COOH) |

| Molecular Weight | ~338.35 g/mol | ~308.29 g/mol |

| Polarity | Moderate (due to CH₂COOH) | High (due to COOH) |

| Lipophilicity (logP) | Estimated higher (benzyl group) | Estimated lower (methyl and COOH groups) |

| Potential Bioactivity | Enhanced membrane permeability | Improved solubility and metabolic clearance |

Key Findings

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases logP compared to the phenyl group in the analog, suggesting greater affinity for lipid membranes . This could enhance bioavailability in hydrophobic environments.

Solubility and Ionization :

- The acetic acid substituent (pKa ~4.7) in the target compound is less acidic than the carboxylic acid (pKa ~2.8) in the analog, leading to differences in ionization states at physiological pH. This may influence solubility in aqueous media .

Synthetic Accessibility :

- The benzyl group introduces synthetic complexity due to the need for selective protection-deprotection steps, whereas the phenyl and methyl groups in the analog simplify synthesis.

Biological Implications :

- The target compound’s benzyl group may confer resistance to oxidative metabolism, prolonging its half-life. Conversely, the analog’s carboxylic acid group could facilitate renal excretion.

Biological Activity

(2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O3, with a CAS number of 67652-27-1. Its structure features a benzopyran moiety, which contributes to its unique chemical properties and biological activities. The presence of the benzyl group and keto functionality enhances its reactivity compared to structurally similar compounds.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Vitamin C | 50 | Reducing agent |

| Quercetin | 30 | Metal chelation |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Case Study:

In a study involving animal models of inflammation, this compound significantly reduced edema and inflammatory markers compared to control groups .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. It has shown promising results against several cancer cell lines, including leukemia and breast cancer cells. The National Cancer Institute's 60 cell line panel assay revealed that the compound inhibited cell growth effectively in multiple cancer types .

Table 2: Anticancer Activity Results

| Cell Line Type | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| Leukemia | 15 | 70 |

| Non-small cell lung cancer | 20 | 65 |

| Breast cancer | 18 | 68 |

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

- Antioxidant Defense : By enhancing the expression of antioxidant enzymes and reducing reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Inflammatory Pathway Modulation : It inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis through intrinsic pathways involving caspases .

Q & A

Basic: What are the established synthetic routes for (2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of benzopyran derivatives typically involves multi-step reactions. A common approach includes Claisen-Schmidt condensation to form the benzopyran core, followed by alkylation or acetylation at the 8-position. For example, one route may start with 4-oxo-4H-1-benzopyran-8-carboxylic acid, which is esterified with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the acetic acid moiety . Optimization requires controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Rh/I for carbonylation). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Advanced: How can conflicting crystallographic and spectroscopic data on the compound’s tautomeric forms be resolved?

Methodological Answer:

Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data often arise due to tautomerism. To resolve this:

- Perform variable-temperature NMR to monitor proton shifts and identify equilibrium states.

- Use DFT calculations (e.g., B3LYP/6-311++G**) to model tautomeric stability in silico, comparing with experimental IR and UV-Vis spectra.

- Conduct synchrotron XRD for high-resolution crystallographic data, focusing on electron density maps to confirm carbonyl vs. enol configurations .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid (20%→80% over 20 min) to assess purity (>98%). Monitor at 254 nm .

- LC-MS (ESI+) : Confirm molecular weight (expected [M+H]+ at m/z 338.3) and fragmentation patterns.

- FT-IR : Identify key functional groups (e.g., carbonyl at ~1700 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .

Advanced: What in vitro models are suitable for studying the compound’s metabolic stability and esterase-mediated hydrolysis?

Methodological Answer:

- Use human liver microsomes (HLMs) or recombinant carboxylesterases (CES1/CES2) to quantify hydrolysis rates. Incubate the compound (10 µM) with HLMs (1 mg/mL) in PBS (pH 7.4) at 37°C, and analyze time-dependent degradation via LC-MS.

- Compare with plasma stability assays (rat/human plasma) to predict in vivo behavior.

- Apply Michaelis-Menten kinetics to derive Km and Vmax values, identifying susceptibility to enzymatic cleavage .

Basic: What safety protocols are critical when handling this compound in aqueous and organic phases?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acetic acid derivatives with sodium bicarbonate (5% w/v) before disposal.

- First Aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and administer oxygen if needed. Always consult SDS documentation .

Advanced: How does the compound’s electronic structure influence its interaction with biological targets (e.g., cyclooxygenase isoforms)?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) using COX-1/COX-2 crystal structures (PDB: 1EQG, 5KIR) to map binding affinities. Key interactions:

- The benzopyran carbonyl forms hydrogen bonds with Arg120.

- The acetic acid moiety interacts with Tyr355 via salt bridges.

- Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Compare with NSAIDs like diclofenac for competitive inhibition .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.

- Antioxidants : Add 0.01% BHT to ethanolic stock solutions.

- Accelerated Stability Testing : Use ICH Q1A guidelines—expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Adjust pH to 5–6 (acetate buffer) to minimize enol-keto tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.